BenchChemオンラインストアへようこそ!

2-(1H-indol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide

ghrelin receptor agonism FLIPR calcium assay structure-activity relationship

2-(1H-Indol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide (CAS 1207050-73-4), also designated SB-791016, is a synthetic, achiral indole–sulfonamide small molecule that functions as a potent full agonist at the growth hormone secretagogue (ghrelin) receptor GHS-R1a. It was discovered through systematic lead optimization of a high‑throughput screening hit and represents a structurally distinct non‑peptidic pharmacophore within the ghrelin agonist class.

Molecular Formula C17H17N3O3S
Molecular Weight 343.4
CAS No. 1207050-73-4
Cat. No. B2854608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide
CAS1207050-73-4
Molecular FormulaC17H17N3O3S
Molecular Weight343.4
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CN2C=CC3=CC=CC=C32
InChIInChI=1S/C17H17N3O3S/c1-24(22,23)19-15-7-4-6-14(11-15)18-17(21)12-20-10-9-13-5-2-3-8-16(13)20/h2-11,19H,12H2,1H3,(H,18,21)
InChIKeyYXAOFNBSQGBMLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-Indol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide (SB-791016): A Selective Ghrelin Receptor Agonist for Motility & Feeding Studies


2-(1H-Indol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide (CAS 1207050-73-4), also designated SB-791016, is a synthetic, achiral indole–sulfonamide small molecule that functions as a potent full agonist at the growth hormone secretagogue (ghrelin) receptor GHS-R1a [1]. It was discovered through systematic lead optimization of a high‑throughput screening hit and represents a structurally distinct non‑peptidic pharmacophore within the ghrelin agonist class [2]. The compound is primarily employed as a pharmacological tool to probe ghrelin‑dependent gastric emptying, food intake, and growth hormone secretion in preclinical models.

Why Indole‑Sulfonamide Ghrelin Agonists Cannot Be Interchanged: Pharmacokinetic and Pharmacodynamic Divergence in 2-(1H-Indol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide


Although the indole‑sulfonamide chemotype yields multiple ghrelin receptor agonists, minute structural modifications produce stark differences in oral bioavailability, intrinsic efficacy, and metabolic stability that preclude casual substitution [1]. SB‑791016 achieves sub‑nanomolar receptor potency and robust gastric prokinetic activity after parenteral dosing, yet its oral exposure is negligible—a limitation directly addressed by its successor GSK‑894490A, which attains 75 % oral bioavailability in rat through ring‑opening and sulfonamide optimization [2]. Consequently, selecting the incorrect analog for an oral‑dosing paradigm leads to experimental failure, while the inverse choice for a parenteral acute study forfeits the high potency and well‑characterized in vivo pharmacology uniquely documented for SB‑791016.

Quantitative Differentiation Evidence for 2-(1H-Indol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide vs. Closest Structural and Pharmacological Analogs


Ghrelin Receptor Potency: SB-791016 vs. the Indoline HTS Hit and Clinical Candidate BMS-317180

SB-791016 activates the human ghrelin receptor with an EC50 of 0.158 nM in a BACMAM FLIPR assay, representing a >12‑fold potency improvement over the clinical candidate BMS‑317180 (EC50 1.9 nM) [1][2]. The original indoline screening hit (compound 27) was a 5‑HT1B antagonist (pKi 7.9; Ki ≈ 13 nM) with no reported intrinsic ghrelin activity, highlighting the profound selectivity and potency shift achieved during optimization [3].

ghrelin receptor agonism FLIPR calcium assay structure-activity relationship

Intrinsic Efficacy: Full Agonism of SB-791016 vs. Partial Agonists

SB-791016 displays an intrinsic activity (i.a.) of 0.9 relative to the endogenous ligand ghrelin, classifying it as a near‑full agonist [1]. In contrast, several triazole‑based and indane‑based ghrelin agonists reported in the literature behave as partial agonists (i.a. values typically 0.3–0.7) or antagonists depending on subtle substituent changes [2]. Full agonism is critical for experimental paradigms where maximal receptor activation is required, such as acute gastric emptying studies.

intrinsic activity full agonist gastric emptying

In Vivo Gastric Prokinetic Efficacy: SB-791016 ED50 vs. Clinical Candidates

Following subcutaneous administration in rat, SB-791016 accelerates gastric emptying with an ED50 of 0.1 mg/kg [1]. This compares favorably with the orally administered clinical candidate BMS‑317180, which requires oral doses of 3–10 mg/kg to elicit comparable growth hormone release in dog, corrected for its moderate oral bioavailability (9–40 %) [2]. The low ED50 of SB-791016 makes it an economical and precise tool for acute parenteral prokinetic studies, although the lack of oral activity must be considered.

gastric emptying in vivo efficacy subcutaneous dosing

Oral Bioavailability Deficit: SB-791016 vs. Optimized Successor GSK-894490A

SB-791016 exhibits negligible oral exposure in rat, attributed to high lipophilicity and low aqueous solubility [1]. Its direct successor GSK‑894490A, obtained through indoline ring‑opening, introduction of an intramolecular hydrogen bond, and sulfonamide optimization, achieves 75 % oral bioavailability in rat [2]. This stark contrast illustrates that SB-791016 is unsuitable for oral dosing paradigms, whereas GSK‑894490A was specifically designed to overcome this limitation. Researchers requiring a ghrelin agonist for oral administration should therefore select GSK‑894490A, while those seeking a well‑characterized parenteral agonist with extensive published in vivo data should retain SB‑791016.

oral bioavailability lead optimization physicochemical properties

Selectivity Over Serotonergic Targets: Differentiation from the Original HTS Hit

The original indoline screening hit (compound 27) from which SB‑791016 was derived possessed significant 5‑HT1B receptor affinity (pKi = 7.9) [1]. Through systematic optimization, SB‑791016 eliminated this off‑target activity while concurrently installing high ghrelin receptor potency (EC50 0.158 nM) [2]. This selectivity profile is critical for studies where serotonergic modulation would confound interpretation of ghrelin‑specific effects on feeding, motility, or cognition.

selectivity 5-HT1B off-target profiling

Physicochemical Liability: High Lipophilicity Drives Poor Solubility Relative to Downstream Analogs

The high lipophilicity of SB‑791016 is explicitly cited as the cause of its very low oral exposure and poor solubility [1]. The structural modifications leading to GSK‑894490A intentionally addressed this liability by incorporating an intramolecular hydrogen bond and a more polar sulfonamide group, which together improved solubility while maintaining permeability [2]. Although precise logP or logD values are not publicly reported for SB‑791016, the qualitative property difference is well documented and directly informs formulation strategy and assay compatibility.

lipophilicity solubility drug-like properties

Optimal Use Cases for 2-(1H-Indol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide Based on Differentiated Evidence


Acute Parenteral Gastric Emptying and Motility Studies in Rodents

SB-791016 is the ghrelin agonist of choice for acute subcutaneous or intravenous gastric emptying experiments in rats and mice, where its ED50 of 0.1 mg/kg s.c. enables precise dose–response construction with minimal compound consumption [1]. Its near‑full intrinsic activity (i.a. = 0.9) guarantees maximal receptor activation, eliminating the confounding influence of partial agonism observed with triazole‑based analogs [2].

Selective Ghrelin Receptor Pharmacology Without Serotonergic Interference

When the research question demands selective engagement of the ghrelin receptor without concurrent 5‑HT1B modulation, SB‑791016 is preferred over the indoline screening hit or other serotonergic ghrelin ligands. The compound lacks detectable 5‑HT1B affinity, in contrast to its progenitor hit (pKi = 7.9), ensuring that feeding, metabolic, or cognitive endpoints are attributable solely to GHS‑R1a activation [1][2].

In Vitro Ghrelin Receptor Assays Requiring Sub‑Nanomolar Potency

For high‑throughput screening assays, radioligand displacement studies, or calcium‑flux assays, SB‑791016 provides a cost‑effective tool with an EC50 of 0.158 nM at the human ghrelin receptor [1]. Its >10‑fold potency advantage over BMS‑317180 (EC50 = 1.9 nM) reduces the compound quantity needed per assay plate and minimizes DMSO carry‑over artifacts [2].

Lead Optimization Reference Standard for Oral Bioavailability Improvement

Medicinal chemistry programs aiming to convert a parenteral ghrelin agonist into an orally bioavailable candidate can use SB‑791016 as the benchmark for poor oral exposure (F ≈ negligible). The documented structural evolution to GSK‑894490A (F = 75 %) provides a validated roadmap for indoline ring‑opening, intramolecular H‑bond introduction, and sulfonamide optimization [1][2].

Quote Request

Request a Quote for 2-(1H-indol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.